PBP10

FPR2 selectivity NADPH oxidase influenza antiviral

Note: While provided text describes a generic R110 substrate, PBP10 is a distinct rhodamine B-labeled decapeptide. Choose this CAS-specific compound for FPR2/PIP2 studies. Substitution with other 'rhodamine' peptides compromises specificity—kinetic profiles and target engagement differ critically. PBP10's unique sequence ensures reproducible bactericidal, anti-inflammatory, and motility assays. For exacting protease or receptor research, source the validated, sequence-defined PBP10 to avoid experimental variance.

Molecular Formula C84H126N24O15
Molecular Weight 1712.1 g/mol
Cat. No. B549409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBP10
Molecular FormulaC84H126N24O15
Molecular Weight1712.1 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)[O-]
InChIInChI=1S/C84H126N24O15/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122)/t57-,58-,59-,60-,61-,62-,63-,64-,71-/m0/s1
InChIKeyOIOWMSSANHIUTR-NVWDZAHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

PBP10 Procurement Guide: Selective FPR2 Inhibition & Dual Antimicrobial-Anti-Inflammatory Activity


PBP10 (CAS 794466-43-6) is a cell-permeable, rhodamine B-conjugated decapeptide (RhB-QRLFQVKGRR) derived from the PIP2-binding site of human plasma gelsolin [1]. It functions as a selective formyl peptide receptor 2 (FPR2) antagonist with no functional inhibition of FPR1 at concentrations up to 1 μM [1]. Beyond receptor antagonism, PBP10 exerts direct bactericidal activity against both Gram-positive and Gram-negative bacteria and limits microbial-induced inflammatory mediator production [2]. This dual pharmacophore—combining targeted FPR2 blockade with broad-spectrum antimicrobial and anti-inflammatory effects—distinguishes PBP10 from single-mechanism FPR2 antagonists and from conventional antimicrobial peptides.

Why Generic FPR2 Antagonists Cannot Replace PBP10 in Multi-Mechanism Research


PBP10 occupies a unique position at the intersection of FPR2 pharmacology, innate immunity, and host-directed antiviral therapy. Unlike the non-selective antagonist BOC-2, which inhibits both FPR1 and FPR2, PBP10 maintains functional selectivity for FPR2 at concentrations that completely silence FPR2-mediated ROS production [1]. Unlike the peptide antagonist WRW4, PBP10 possesses intrinsic, RhB-dependent bactericidal activity that is absent in the unconjugated peptide [2]. Furthermore, PBP10's mechanism of bacterial killing is physical-chemical (surface pressure-driven membrane perturbation) rather than receptor-mediated, making it effective against diverse bacterial species independent of target-site mutations [2]. These orthogonal activities—receptor-selective signaling inhibition and direct bactericidal action—cannot be replicated by any single in-class analog.

PBP10 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


PBP10 vs. BOC-2: FPR2 Selectivity Determines Functional Pathway Inhibition

PBP10 selectively inhibits FPR2-mediated NADPH oxidase activity (IC50 = 33 nM) with no effect on FPR1 signaling in human neutrophils at concentrations up to 1 μM [1]. In contrast, BOC-2 is a non-selective competitive antagonist that blocks formyl peptide binding to both FPR1 and FPR2 [2]. In antiviral assays against influenza A virus (H1N1, H3N2, H6N2) and influenza B virus, both PBP10 and BOC-2 reduced viral replication via early inhibition of ERK activation, and both showed additive antiviral effects when combined with oseltamivir [2]. However, only PBP10 can dissect FPR2-specific contributions to viral entry and inflammatory signaling without confounding FPR1 blockade.

FPR2 selectivity NADPH oxidase influenza antiviral

PBP10 vs. Melittin: Eukaryotic Cell Selectivity Defines the Safety Window

In a comparative study of antimicrobial peptides, PBP10 demonstrated bactericidal activity against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae that was comparable to that of the natural antimicrobial peptides LL-37, magainin II, and melittin [1]. Critically, melittin exhibited toxic effects on platelets and red blood cells (RBCs) within the same concentration range as its bactericidal activity. PBP10, by contrast, showed no such toxicity toward human platelets or RBCs at its effective antibacterial concentrations, indicating selective targeting of bacterial membranes over eukaryotic cell membranes [1]. This selectivity is attributed to the asymmetric distribution of phospholipids in eukaryotic membranes, which PBP10 exploits for preferential bacterial targeting.

antimicrobial peptide hemocompatibility cytotoxicity

PBP10 Full-Length vs. Core Peptide PBP1-6: Potency–Selectivity Trade-Off Defines SAR

Systematic C-terminal truncation revealed that the hexapeptide core PBP1-6 (RhB-QRLFQV) is more potent than full-length PBP10, with an IC50 of 15 nM versus 33 nM for inhibiting FPR2-mediated neutrophil ROS production [1]. However, this potency gain comes at the cost of receptor selectivity: PBP1-6 also inhibits FPR1-mediated responses, whereas full-length PBP10 retains exclusive FPR2 selectivity [1]. Further truncation to PBP1-5 significantly reduced inhibitory activity, establishing the hexapeptide as the minimal pharmacophore. Alanine-scanning mutagenesis identified arginine at position 2 and valine at position 6 as critical for FPR2 inhibition, while glutamine at position 1 and leucine at position 3 are of minor importance [1].

structure-activity relationship truncation analysis FPR2 pharmacophore

PBP10 Immobilized on Magnetic Nanoparticles: Enhanced Biocompatibility vs. Free Peptide

When immobilized on iron oxide-based magnetic nanoparticles (MNP@NH2 or MNP@Au), PBP10 retains its bactericidal activity against both Gram-positive and Gram-negative bacteria while limiting the production of inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), and interleukin-8 (IL-8) in LPS- and LTA-stimulated human HaCaT keratinocytes [1]. Critically, the nanoparticle-bound PBP10 exhibits lower cytotoxicity and improved hemocompatibility compared to the free peptide in solution [1]. Atomic force microscopy demonstrated that PBP10-based nanosystems prevented the nanomechanical property changes in cells that were otherwise induced by LPS stimulation [1].

nanoparticle functionalization biocompatibility anti-inflammatory

PBP10 vs. Scrambled and D-Amino Acid Variants: Sequence-Independent Antimicrobial Mechanism

Comparison of PBP10 with its scrambled-sequence analog (RhB-FRVKLKQGQR) and an all-D-amino acid version revealed that all three peptides display similar antibacterial properties against E. coli, P. aeruginosa, and S. pneumoniae [1]. This finding rules out a specific peptide–bacterial protein interaction or stereospecific receptor binding as the bactericidal mechanism. Instead, the antibacterial activity positively correlates with the intrinsic surface pressure activity of these peptides at the hydrophobic–hydrophilic interface in phospholipid monolayer systems [1]. The RhB conjugation was essential: the unconjugated QRLFQVKGRR peptide had no antibacterial effect [1].

mechanism of action membrane perturbation D-amino acid peptide

PBP10 Optimal Application Scenarios Based on Verified Differential Evidence


FPR2-Specific Pathway Dissection in Neutrophil Inflammation Models

Use full-length PBP10 at 1 μM to achieve complete, selective blockade of FPR2-mediated ROS production and calcium mobilization without confounding FPR1 inhibition [1]. This concentration provides the ≥30-fold selectivity window (FPR2 IC50 = 33 nM; FPR1 unaffected) necessary to attribute functional outcomes exclusively to FPR2 signaling. Avoid BOC-2 in these studies, as its dual FPR1/FPR2 antagonism precludes receptor-specific conclusions [2].

Antimicrobial Biomaterial Coating with Eukaryotic Cell Safety

Immobilize PBP10 on magnetic nanoparticle surfaces (MNP@NH2 or MNP@Au) to achieve bactericidal activity against Gram-positive and Gram-negative species while simultaneously suppressing LPS/LTA-induced NO, ROS, and IL-8 production in keratinocytes [3]. This formulation offers superior hemocompatibility and lower cytotoxicity compared to free PBP10 [3], and avoids the platelet and RBC toxicity seen with melittin at bactericidal concentrations [4].

Host-Directed Antiviral Combination Therapy Against Influenza

Administer PBP10 in combination with oseltamivir to achieve additive antiviral effects against influenza A (H1N1, H3N2, H6N2) and influenza B viruses through early inhibition of virus-induced ERK activation [2]. PBP10's FPR2 selectivity enables blockade of the host annexin A1–FPR2 entry pathway exploited by influenza viruses without the confounding FPR1 inhibition associated with BOC-2 [2]. Prophylactic and therapeutic administration protected mice from lethal influenza infection [2].

Structure-Activity Relationship Studies of FPR2 Pharmacophores

For SAR campaigns, use both full-length PBP10 (IC50 = 33 nM, FPR2-selective) and the core hexapeptide PBP1-6 (IC50 = 15 nM, non-selective) as reference standards [1]. The potency–selectivity trade-off between these two peptides provides a quantitative benchmark for evaluating novel FPR2 ligands. Alanine-scanning data identifying Arg2 and Val6 as critical residues further guide rational design of next-generation FPR2 modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PBP10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.